4-(Cyclopentanecarbonyl)phenylboronic acid
Overview
Description
4-(Cyclopentanecarbonyl)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Scientific Research Applications
Nanoparticle Modification : Phenylboronic-acid-modified nanoparticles have promising applications in biological and biomedical fields. They have been used as potential antiviral inhibitors, particularly against Hepatitis C virus, demonstrating novel viral entry activity and reduced cellular toxicity compared to other nanoparticles (Khanal et al., 2013).
Interaction with Carbohydrates : Studies have shown that phenylboronic acids form stable complexes with carbohydrates like glucose, which can be used in various applications, including drug delivery systems and biosensors. This interaction is beneficial in designing glucose-responsive materials, particularly in insulin delivery (Sebestyén et al., 2011).
Drug Delivery and Biosensors : Phenylboronic acid-decorated polymeric nanomaterials have been extensively used for advanced bio-applications like drug delivery systems and biosensors. These materials' unique chemistry allows them to interact with various biological molecules, making them highly versatile in biomedical applications (Lan & Guo, 2019).
Catalytic Applications : Phenylboronic acids have been utilized as catalysts in organic reactions, such as the dehydrative amidation between carboxylic acids and amines. This highlights their importance in the field of synthetic chemistry (Wang, Lu, & Ishihara, 2018).
Photodynamic Therapy and Imaging : Phenylboronic acid functionalized pyrene derivatives have been used to create nanorods for two-photon imaging of cell surface sialic acids and photodynamic therapy. This indicates their potential in cancer diagnostics and therapy (Li & Liu, 2021).
Supramolecular Chemistry : Phenylboronic acids play a crucial role in the design and synthesis of supramolecular assemblies, which are essential in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Responsive Materials : Phenylboronic acid-based materials have been developed for creating glucose-responsive systems, particularly in the context of drug delivery. Their ability to respond to changes in glucose concentration makes them ideal for insulin delivery applications (Ma & Shi, 2014).
Future Directions
Boronic acids, including 4-(Cyclopentanecarbonyl)phenylboronic acid, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The unique chemistry of boronic acids has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
properties
IUPAC Name |
[4-(cyclopentanecarbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO3/c14-12(9-3-1-2-4-9)10-5-7-11(8-6-10)13(15)16/h5-9,15-16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBPAMKWYBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681665 | |
Record name | [4-(Cyclopentanecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentanecarbonyl)phenylboronic acid | |
CAS RN |
959861-30-4 | |
Record name | [4-(Cyclopentanecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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